molecular formula C12H16N6O2 B2906898 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034239-02-4

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2906898
CAS No.: 2034239-02-4
M. Wt: 276.3
InChI Key: FXTJGNWHYNNJCO-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a novel chemical entity designed for preclinical research, featuring a hybrid structure that combines imidazo[1,2-b]pyrazole and 2-oxoimidazolidine pharmacophores. The imidazole and related heterocyclic cores are recognized in medicinal chemistry for their versatile biological activities and their ability to serve as key scaffolds in drug discovery . Specifically, the 2-oxoimidazolidine moiety is a structure of significant interest, with recent patent literature identifying analogs within this chemical class as potent inhibitors of the Nav1.8 sodium channel, a promising target for the development of new analgesic and anti-inflammatory agents . This suggests potential research applications for this compound in neuropharmacology and pain management studies. Furthermore, the imidazo[1,2-b]pyrazole component is a privileged structure found in various biologically active compounds. Its incorporation is often aimed at enhancing molecular interactions with therapeutic targets, as seen in other contexts where imidazo[1,2-a]pyridine derivatives have been developed into highly potent and selective inhibitors for targets like c-Met in oncology research . Researchers may find this compound valuable for investigating ion channel function, screening for new therapeutic agents, or as a synthetic intermediate for further chemical exploration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-9-8-10-16(6-7-18(10)15-9)4-2-13-11(19)17-5-3-14-12(17)20/h6-8H,2-5H2,1H3,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTJGNWHYNNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors such as 3-methyl-1H-pyrazole and 1,2-diaminoethane under acidic or basic conditions.

    Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Formation of the Imidazolidine Ring: The final step involves the reaction of the alkylated intermediate with an isocyanate derivative to form the imidazolidine-1-carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-b]pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of azide or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to identify potential therapeutic targets.

Medicine

Medically, N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on molecular features and hypothetical applications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight Key Substituents/Features
Target Compound Imidazo[1,2-b]pyrazole + 2-oxoimidazolidine Not Provided* Not Provided* 6-methyl group; ethyl-carboxamide linkage
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... (1005612-70-3) Pyrazolo[3,4-b]pyridine C21H22N6O 374.4 3,6-dimethyl; phenyl; ethyl-methyl pyrazole
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (832740-97-3) Pyrimidine + furan C11H9ClN4O2 264.7 Chloroacetamide; furyl group
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (832741-16-9) Benzohydrazide + nitro-triazole C10H10N6O3 262.2 Nitro-triazole; hydrazide functionality

Key Observations

Core Heterocycles: The target compound’s imidazo[1,2-b]pyrazole core is distinct from the pyrazolo[3,4-b]pyridine in CAS 1005612-70-3 . In contrast, the imidazo-pyrazole in the target compound could offer greater conformational flexibility.

Substituent Effects :

  • The 6-methyl group on the target compound’s imidazo-pyrazole may sterically hinder metabolism compared to the 3,6-dimethyl groups on CAS 1005612-70-3, which could alter pharmacokinetic profiles.
  • The ethyl-carboxamide linkage in the target compound differs from the chloroacetamide in 832740-97-3 . Chloroacetamides are electrophilic and prone to nucleophilic substitution, whereas the carboxamide in the target compound is more stable, suggesting reduced off-target reactivity.

Functional Group Diversity: Compounds like 832741-16-9 incorporate nitro-triazole and benzohydrazide groups, which are associated with pro-drug activation or metal chelation. The target compound lacks these motifs, implying a different mechanism of action, possibly centered on hydrogen bonding via the carboxamide and imidazolidinone groups.

Hypothetical Applications :

  • The pyrazolo[3,4-b]pyridine derivative (CAS 1005612-70-3) is structurally similar to kinase inhibitors (e.g., JAK/STAT pathway modulators), suggesting the target compound may share overlapping targets.
  • The absence of reactive groups (e.g., chloro or nitro) in the target compound may reduce toxicity risks compared to 832740-97-3 and 832741-16-9, making it a safer candidate for preclinical testing.

Research Implications and Limitations

  • Synthetic Feasibility : The ethyl-carboxamide linkage may simplify synthesis compared to more complex substituents in similar compounds.
  • ADMET Prediction: The imidazolidinone moiety could enhance metabolic stability relative to compounds with ester or hydrazide groups .
  • Target Profiling : Computational docking studies are recommended to evaluate interactions with kinases or inflammatory targets, leveraging structural similarities to documented bioactive molecules.

Further experimental validation is essential to confirm these hypotheses.

Biological Activity

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of imidazo[1,2-b]pyrazole and oxoimidazolidine moieties. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.27 g/mol. The structural complexity contributes to its diverse biological effects.

Structural Features

FeatureDescription
Molecular Formula C12H14N4O2C_{12}H_{14}N_{4}O_{2}
Molecular Weight 246.27 g/mol
Key Functional Groups Imidazole, Oxoimidazolidine

Anticancer Properties

Research indicates that compounds containing imidazole and pyrazole rings exhibit significant anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Efficacy

A study investigated the effects of related imidazo[1,2-a]pyridine compounds on breast cancer cell lines (HCC1937). The results demonstrated that these compounds could induce cell cycle arrest and apoptosis through the activation of key pathways:

  • Cell Cycle Arrest : The compounds caused an increase in cells at the G2/M phase while decreasing those in the G0/G1 phase.
  • Apoptosis Induction : Markers such as cleaved PARP and active caspases were significantly elevated in treated cells, indicating programmed cell death mechanisms were activated .

Antimicrobial Activity

Compounds with similar structures to this compound have shown promising antimicrobial properties against various microbial strains. The presence of nitrogen-containing heterocycles enhances their interaction with microbial enzymes and receptors.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell survival and proliferation.
  • Interaction with DNA : Some imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis of Related Compounds

To further illustrate the potential of this compound, a comparison with related compounds is presented below:

Compound NameNotable ActivitiesReference
5-Methyl-4-(5-methylimidazo[4,5-b]pyridinyl)-triazoleAntimicrobial
6-Methyl-N-(pyridinyl)triazoleAnticancer
7-Methoxy-N-(pyridinyl)triazoleAntiviral

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how can yield and purity be maximized?

  • Methodology: Multi-step organic synthesis typically involves coupling imidazo[1,2-b]pyrazole precursors with functionalized ethyl linkers under controlled conditions. Key factors include:

  • Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .
  • Solvent optimization (polar aprotic solvents like DMF or acetonitrile for improved solubility) .
  • Temperature control (reflux conditions for cyclization steps) .
  • Scaling via continuous flow reactors to enhance reproducibility and reduce side reactions .
    • Data Consideration: Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and confirm the absence of impurities .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and amide (N-H) functional groups .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles .

Q. What experimental design principles are critical for initial bioactivity screening?

  • Methodology:

  • Use factorial design to test variables like concentration, pH, and incubation time .
  • Include positive/negative controls (e.g., known enzyme inhibitors for enzymatic assays) .
  • Apply high-throughput screening (HTS) for rapid assessment of antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) .
  • Quantum Chemical Calculations: Optimize ligand conformations and calculate binding energies using DFT methods .
  • MD Simulations: Assess stability of ligand-protein complexes over time (50–100 ns trajectories) .
    • Data Contradictions: Resolve discrepancies between in silico predictions and in vitro results by revisiting force field parameters or solvent models .

Q. What strategies address low solubility or bioavailability in pharmacological studies?

  • Methodology:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles for targeted delivery .
  • Co-crystallization: Improve solubility via co-crystals with benign excipients (e.g., cyclodextrins) .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

  • Methodology:

  • Meta-Analysis: Aggregate data from independent studies to identify trends (e.g., IC50_{50} variability across cell lines) .
  • Principal Component Analysis (PCA): Isolate confounding variables (e.g., assay type, cell viability protocols) .
  • Dose-Response Reassessment: Validate outliers using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReaction TypeCatalystSolventYield (%)Purity (%)Reference
1CyclizationPd(OAc)2_2DMF6595
2AmidationEDCICH3_3CN7898

Table 2: Bioactivity Data Across Assays

TargetAssay TypeIC50_{50} (µM)Cell Line/ModelReference
Kinase XFluorescence0.45HEK293
AntimicrobialBroth dilution12.3E. coli

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